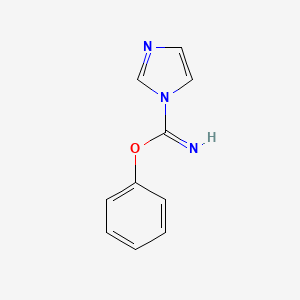![molecular formula C7H5N3O B13973991 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine CAS No. 478919-86-7](/img/structure/B13973991.png)
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine is a heterocyclic compound that features a unique fusion of oxazole and diazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine typically involves the cyclization of precursor molecules under specific conditions. One common method involves the cyclization of 4,5-dichloromethylimidazole with urea derivatives . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce diazepine derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Diazepine: A seven-membered ring containing two nitrogen atoms.
Uniqueness
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine is unique due to its fused ring structure, which combines the properties of both oxazole and diazepine. This fusion results in unique chemical and biological properties that are not observed in the individual components.
Eigenschaften
CAS-Nummer |
478919-86-7 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
5-oxa-3,8,10-triazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-5-7-6(11-4-9-7)2-10(1)3-8-5/h2-4H,1H2 |
InChI-Schlüssel |
MTDWSQWDDAVUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CN1C=N2)OC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)





![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)

![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
